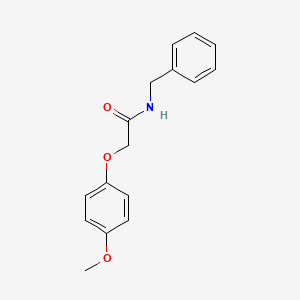

N-Benzyl-2-(4-methoxyphenoxy)acetamide

Description

N-Benzyl-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a 4-methoxyphenoxy substituent on the acetamide backbone. These analogs are primarily investigated as orexin-1 receptor antagonists, anti-inflammatory agents, or intermediates in pharmaceutical synthesis . The compound’s biological and physicochemical properties are influenced by its substituents, making comparative analysis critical for understanding structure-activity relationships (SAR).

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

N-benzyl-2-(4-methoxyphenoxy)acetamide |

InChI |

InChI=1S/C16H17NO3/c1-19-14-7-9-15(10-8-14)20-12-16(18)17-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) |

InChI Key |

LQCRNZJZSQLEEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(4-methoxyphenoxy)acetamide typically involves the reaction of benzylamine with 4-methoxyphenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of N-Benzyl-2-(4-hydroxyphenoxy)acetamide.

Reduction: Formation of N-Benzyl-2-(4-methoxyphenoxy)ethylamine.

Substitution: Formation of various substituted benzyl derivatives depending on the substituent used.

Scientific Research Applications

N-Benzyl-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(4-methoxyphenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxyphenoxy group may play a role in binding to receptors or enzymes, while the benzyl group could influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on analogs sharing the N-benzyl-2-acetamide core but differing in substituent groups, synthesis yields, physical properties, and reported biological activities.

Key Observations :

- Synthetic Efficiency: Yields vary significantly (7–86%) depending on substituent complexity. Bulky groups (e.g., 3,4,5-trimethoxybenzyl in 52) reduce yields due to steric hindrance , while electron-donating groups (e.g., dimethylamino in 30) improve reactivity .

- Substituent Impact : Methoxy groups enhance solubility and receptor binding affinity, whereas aromatic/heteroaromatic groups (e.g., pyridinyl in 23 ) modulate selectivity for orexin receptors .

Physicochemical Properties

Key Observations :

Key Observations :

- Orexin-1 Antagonists : Bulky aromatic substituents (e.g., naphthyl in 54 ) enhance receptor binding, while methoxy groups fine-tune selectivity .

- Toxicity Profiles: Nitroheterocyclic analogs like benznidazole exhibit severe side effects (e.g., neurotoxicity), whereas non-nitrated acetamides (e.g., 3h) show improved safety .

Biological Activity

N-Benzyl-2-(4-methoxyphenoxy)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

This compound features a benzyl group and a methoxy-substituted phenoxy group, which are thought to enhance its lipophilicity and biological activity. The synthesis typically involves several steps that require careful control of reaction conditions to maximize yield and purity.

Biological Activities

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits notable antimicrobial activity against various bacterial strains. This suggests its potential as a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. Its structural components may interact with enzymes involved in inflammatory pathways, making it a potential therapeutic agent for conditions characterized by inflammation.

Cytotoxic Effects : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that this compound may have applications in cancer therapy.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially influencing receptor binding or enzyme inhibition pathways. The presence of the methoxy group may enhance binding affinity to biological targets, while the benzyl group could improve the compound's stability and bioavailability.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Benzyl-2-(4-hydroxyphenyl)acetamide | C₁₅H₁₅NO₂ | Contains hydroxyl group; known for analgesic properties |

| N-(4-Bromophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | C₁₇H₁₆BrNO₃ | Enhanced activity due to bromine substitution |

| 2-(4-Formyl-2-methoxyphenoxy)acetamide | C₁₅H₁₅NO₃ | Lacks benzyl substitution; potential anti-inflammatory activity |

This compound stands out due to its unique combination of functional groups, which may enhance its biological activity compared to other derivatives lacking these substituents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Studies : In vitro testing demonstrated significant antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections.

- Cytotoxicity Assays : Research indicated that similar compounds exhibit cytotoxicity against cancer cell lines, warranting further investigation into the anticancer potential of this compound .

- Enzyme Inhibition Studies : Initial findings suggest that this compound may inhibit enzymes associated with inflammatory responses, providing a basis for its use in anti-inflammatory therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.